molecular formula C13H16N2O4 B1278687 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 72120-54-8

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Cat. No. B1278687
CAS RN: 72120-54-8
M. Wt: 264.28 g/mol
InChI Key: ZYBMAAOZXXKYTG-UHFFFAOYSA-N
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Description

The compound "1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid" is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities and are of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be related to the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds.

Synthesis Analysis

The synthesis of carboxylic acid functionalized compounds is a topic of interest in several papers. For instance, the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine is achieved through cyclooligomerization and further transformation processes . Similarly, the synthesis of various pyrazole and pyridazine derivatives from different starting materials, such as 2-styrylchromones and hydrazine hydrate, is described . These methods often involve the formation of intermediates and by-products that are further reacted to obtain the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray analysis has been used to determine the crystal and molecular structure of certain benzyloxy-substituted compounds, revealing the importance of intramolecular hydrogen bonds and the impact of substituents on crystal packing . The stereochemistry and conformation of molecules can significantly influence their interaction with other molecules, including the formation of supramolecular polymers and complexes .

Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives and related compounds is explored in the context of forming new bonds and structures. For example, the formation of metal-containing supramolecular complexes through interactions with transition metal ions is discussed . Additionally, the conversion of carboxylic acids into ester or amide derivatives, as well as the cyclocondensation reactions leading to pyrazolo[3,4-d]pyridazine derivatives, are highlighted . These reactions are essential for the diversification of molecular scaffolds and the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure and functional groups. The papers discuss the synthesis of compounds with potential analgesic activity, highlighting the importance of evaluating biological properties . The hydrolysis of esters to yield carboxylic acids and the use of various reagents to synthesize new derivatives with characterized structures are also mentioned . These studies contribute to the understanding of how structural modifications can affect the properties of the compounds.

Scientific Research Applications

1. Molecular Structure and Interactions

  • The carbonyl and carboxyl groups in compounds similar to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid play a crucial role in determining molecular conformation and interactions. For instance, in marbofloxacin, these groups are coplanar with the quinoline ring, contributing to the formation of specific molecular structures and potentially influencing interaction capabilities (Shen, Qian, Gu, & Hu, 2012).

2. Synthesis of Biologically Active Compounds

  • Synthesis involving derivatives of benzoic acids, similar to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, has led to the development of compounds with potential as diuretics and analgesics (Ukrainets et al., 2017).

3. Involvement in Hydrogen Bonding and pi-pi Interactions

  • Compounds with carboxylic acid groups, similar to the subject compound, can participate in intramolecular and intermolecular hydrogen bonding. This property is essential in the formation of layered structures and can influence their chemical behavior (Titi & Goldberg, 2009).

4. Antimicrobial Activity

  • Derivatives of carboxylic acids, structurally related to the subject compound, have been synthesized and evaluated for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Pund et al., 2020).

5. Antitumor Properties

  • The structure of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is related to compounds used in the development of antitumor agents. Studies have shown that similar compounds can exhibit significant antiproliferative activity against various human cancer cell lines (Zhao et al., 2022).

6. Synthesis of Novel Coordination Polymers

  • Coordination polymers constructed with heterocyclic nitrogen ligands and organic acids, such as those structurally related to the subject compound, have been synthesized and characterized. These studies provide insights into their magnetic and electric properties (Yang et al., 2020).

properties

IUPAC Name

1-phenylmethoxycarbonyldiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBMAAOZXXKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450178
Record name 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

CAS RN

72120-54-8
Record name 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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